Methyl 4-chloro-2-fluoronicotinate
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Overview
Description
Methyl 4-chloro-2-fluoronicotinate: is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position and a fluorine atom at the 2-position on the pyridine ring. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2-fluoronicotinate typically involves the esterification of 4-chloro-2-fluoronicotinic acid with methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-2-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom at the 2-position can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinates with various functional groups.
Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: Methyl 4-chloro-2-fluoronicotinate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its versatile reactivity .
Biology: In biological research, this compound is used to study the interactions of nicotinic acid derivatives with biological targets. It serves as a model compound for investigating the structure-activity relationships of nicotinic acid analogs .
Medicine: this compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the pyridine ring enhances its binding affinity to these targets, leading to the modulation of their activity. The compound can act as an inhibitor or activator of enzymatic reactions, depending on the nature of the target and the specific functional groups present .
Comparison with Similar Compounds
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 2-chloro-6-formylnicotinate
- Methyl 2-chloro-5-nitronicotinate
- Methyl 2-chloro-5-methylnicotinate
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
Comparison: Methyl 4-chloro-2-fluoronicotinate is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the 2-position can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
methyl 4-chloro-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3 |
InChI Key |
JXRPMSCCJVVUCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1F)Cl |
Origin of Product |
United States |
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